molecular formula C24H26N2O4S B3650416 N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3650416
M. Wt: 438.5 g/mol
InChI Key: YFQXJSIICOTCPX-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique structural features It contains multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the core glycinamide structure, followed by the introduction of the aromatic substituents through various coupling reactions. Common synthetic routes include:

    Amination Reactions: Introduction of the glycinamide moiety through nucleophilic substitution reactions.

    Aromatic Substitution: Functionalization of the aromatic rings using electrophilic aromatic substitution.

    Sulfonylation: Addition of the sulfonyl group using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation of the aromatic rings using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed

Scientific Research Applications

N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-methoxybenzamide
  • N-(3,4-dimethylphenyl)-2-methoxybenzamide
  • N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-9-13-21(14-10-17)31(28,29)26(22-7-5-6-8-23(22)30-4)16-24(27)25-20-12-11-18(2)19(3)15-20/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQXJSIICOTCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dimethylphenyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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